1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-bromo-5-piperazin-1-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4S/c7-5-9-10-6(12-5)11-3-1-8-2-4-11/h8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWJVUVCUIESTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Synthesis Guide: 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine
Part 1: Executive Summary & Strategic Analysis
The synthesis of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine represents a critical entry point into the modification of the 1,3,4-thiadiazole pharmacophore.[1] This scaffold is electronically unique; the 2- and 5-positions are highly electron-deficient due to the inductive effect of the adjacent nitrogens and sulfur, making them prime targets for Nucleophilic Aromatic Substitution (SNAr).
The Core Challenge: Selectivity
The primary synthetic challenge is chemoselectivity .[1] The starting material, 2,5-dibromo-1,3,4-thiadiazole, has two equivalent electrophilic sites.
-
Mono-substitution: Desired product.
-
Bis-substitution: Formation of the symmetric 2,5-di(piperazin-1-yl)-1,3,4-thiadiazole.[1]
-
Dimerization: If using free piperazine, the second nitrogen can react with another thiadiazole molecule, linking two rings.[1]
Selected Strategy: This guide prioritizes a Protection-Deprotection Strategy using N-Boc-piperazine.[1] While a direct reaction with excess piperazine is possible, the protected route guarantees stoichiometry control, eliminates polymerization risks, and simplifies purification.
Part 2: Retrosynthetic Analysis
The retrosynthesis disconnects the C-N bond between the thiadiazole C2 position and the piperazine nitrogen.
Figure 1: Retrosynthetic disconnection showing the protected amine strategy to ensure mono-substitution.
Part 3: Detailed Experimental Protocols
Method A: The "Gold Standard" Protected Route
Recommended for medicinal chemistry campaigns requiring high purity (>98%).[1]
Step 1: Synthesis of tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate
Principle: A controlled SNAr reaction. The bulky Boc-group aids in preventing bis-substitution by steric hindrance, although electronic deactivation of the ring after the first substitution is the primary control factor.
Reagents:
-
2,5-Dibromo-1,3,4-thiadiazole (1.0 equiv)[1]
-
N-Boc-piperazine (1.05 equiv)[1]
-
Triethylamine (Et3N) (1.2 equiv) or DIPEA
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)[1]
Protocol:
-
Setup: Charge a round-bottom flask with 2,5-dibromo-1,3,4-thiadiazole (e.g., 2.44 g, 10 mmol) and dry MeCN (25 mL).
-
Addition: Add Et3N (1.67 mL, 12 mmol) followed by N-Boc-piperazine (1.95 g, 10.5 mmol).
-
Reaction: Stir the mixture at Room Temperature (20–25 °C) .
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
Resuspend the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry over anhydrous Na2SO4, filter, and concentrate.
-
-
Purification: The crude material is often pure enough.[1] If necessary, purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).
-
Yield Expectation: 75–85%.[1]
-
Step 2: Deprotection to this compound
Principle: Acid-catalyzed cleavage of the carbamate.
Protocol:
-
Dissolution: Dissolve the intermediate from Step 1 (1.0 equiv) in DCM (5 mL per gram of substrate).
-
Acidolysis: Add Trifluoroacetic acid (TFA) (10–20 equiv) dropwise at 0 °C. Alternatively, use 4M HCl in Dioxane.
-
Reaction: Warm to room temperature and stir for 1–2 hours. Monitor for disappearance of starting material.[3][4]
-
Workup (Free Base Isolation):
-
Concentrate the reaction mixture to dryness (azeotrope with toluene if using TFA to remove excess acid).[1]
-
Neutralization: Suspend the salt in DCM and carefully add sat. aq. NaHCO3 or 1M NaOH until pH > 10.
-
Extraction: Extract the aqueous layer with DCM (3 x). (Note: The product is polar; ensure thorough extraction or use CHCl3/iPrOH 3:1).
-
Dry (Na2SO4) and concentrate.
-
-
Storage: Store the free amine under inert atmosphere at -20 °C. It may darken over time due to oxidation or self-reaction.
Method B: The Direct Route (Cost-Efficient)
Recommended for large-scale, early-phase synthesis where chromatography is acceptable.[1]
Principle: Statistical bias.[1] Using a large excess of piperazine minimizes the probability of a single piperazine molecule reacting with two thiadiazole rings.
Protocol:
-
Setup: Dissolve piperazine (4.0 equiv) in MeCN.
-
Addition: Add a solution of 2,5-dibromo-1,3,4-thiadiazole (1.0 equiv) in MeCN dropwise over 30 minutes to the stirring piperazine solution.
-
Why dropwise? Keeps the concentration of electrophile low relative to the nucleophile, favoring mono-substitution.
-
-
Workup:
-
Concentrate to remove MeCN.[1]
-
Partition between water and DCM.
-
Purification Challenge: Excess piperazine will partition into the aqueous phase, but some may carry over. The bis-substituted byproduct (if formed) will be less polar and elute first in chromatography.
-
-
Purification: Required. Column chromatography (DCM:MeOH:NH4OH).
Part 4: Analytical Data & Characterization[3][4][5]
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (DMSO-d6) | δ 3.40–3.60 (m, 4H) | Piperazine CH2 adjacent to Thiadiazole |
| δ 2.80–3.00 (m, 4H) | Piperazine CH2 adjacent to NH (Free base) | |
| δ ~9.0 (broad s, 1H) | NH (if isolated as salt or in dry solvent) | |
| LC-MS (ESI) | m/z 249 / 251 [M+H]+ | Characteristic 1:1 doublet indicating one Bromine atom (79Br/81Br).[1] |
| 13C NMR | ~170 ppm | C2 (Thiadiazole attached to N) |
| ~135–140 ppm | C5 (Thiadiazole attached to Br) |
Key Diagnostic: The presence of a 1:1 isotopic pattern in the Mass Spectrum is the definitive confirmation of the monobromo species. If the mass is ~330 and shows a 1:2:1 pattern, you have formed the bis-bromo-dimer (unlikely) or if mass is ~254 with no Br pattern, you have the bis-amino product.
Part 5: Safety & Handling
Hazard Profile:
-
2,5-Dibromo-1,3,4-thiadiazole: Like many halothiadiazoles, this compound is a potential skin sensitizer and lachrymator.[1] Handle only in a fume hood.
-
Reaction Mechanism Risks: SNAr reactions with thiadiazoles can release bromide ions, which in acidic media can form HBr fumes.[1]
-
Thermal Instability: While generally stable, thiadiazoles can decompose exothermically at very high temperatures.[1] Do not distill the final product at high temperatures (>150 °C).
Part 6: Troubleshooting Guide
| Issue | Root Cause | Solution |
| Formation of Bis-product | Temperature too high or excess amine used (in Method A).[1] | Maintain reaction at 20 °C. Ensure strict 1.05 eq stoichiometry of Boc-piperazine. |
| Low Yield | Hydrolysis of Bromine. | Ensure solvents (MeCN/DCM) are anhydrous. Water can act as a nucleophile at C5. |
| Product Darkening | Oxidation of free amine.[1] | Store as the HCl or TFA salt. Convert to free base only immediately before the next step. |
| Incomplete Deprotection | Insufficient acid strength.[1] | If using HCl/Dioxane, ensure reagents are fresh. TFA is generally more reliable for Boc removal. |
References
-
Rakitin, O. A., et al. (2025).[1] Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules. Context: Establishes the SNAr reactivity profiles of dibromo-thiadiazole fused systems with secondary amines like morpholine.
-
González-Antonio, O., et al. (2019).[1][5][6] On the nucleophilic derivatization of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine. Royal Society of Chemistry Advances. Context: detailed study on the selectivity of mono- vs bis-substitution in dibromo-thiadiazole systems.
-
PubChem Compound Summary. Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate (CID 66545097).[1] Context: Validation of the intermediate's existence and stability.
-
BenchChem Technical Protocols. Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole derivatives. Context: General handling and stoichiometry for thiadiazole aminations.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Mass Spectrometry Analysis of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine
Executive Summary & Scope
This technical guide provides a comprehensive framework for the structural characterization and quantification of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine (CAS: 36916-29-9) using Mass Spectrometry (MS). This molecule serves as a critical intermediate in the synthesis of antimicrobial and antiparasitic agents. Its analysis requires specific attention to the isotopic signature of bromine and the ionization behavior of the piperazine moiety.
Target Audience: Analytical Chemists, Medicinal Chemists, and DMPK Scientists.
Molecular Profile & Isotopic Signature[1][2][3][4]
Understanding the physicochemical properties is the prerequisite for selecting the correct ionization mode.
Physicochemical Data
| Property | Value | Notes |
| Formula | C₆H₉BrN₄S | High nitrogen content favors ESI(+) |
| Exact Mass | 247.9731 Da (⁷⁹Br) | Monoisotopic mass |
| Mol.[1][2][3][4][5][6][7] Weight | 249.13 g/mol | Average weight |
| pKa (Calc) | ~8.5 (Piperazine NH) | Basic; readily protonates in acidic media |
| LogP | ~1.2 | Moderately polar; suitable for Reverse Phase LC |
The Bromine Isotopic Signature
The most distinct feature in the MS spectrum of this compound is the bromine isotope pattern.[8][9][10] Unlike chlorine (3:1 ratio), bromine naturally occurs as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).
-
Spectral Consequence: The molecular ion ([M+H]⁺) will not appear as a single peak but as a 1:1 doublet separated by 2 Da.
-
m/z 249.0: Contains ⁷⁹Br
-
m/z 251.0: Contains ⁸¹Br
-
-
Validation Check: If your spectrum does not show this 1:1 intensity ratio at the parent mass, the bromine atom has been lost or the peak is an artifact.
Experimental Protocol: LC-MS/MS Workflow
This protocol is designed for Electrospray Ionization (ESI) coupled with a Triple Quadrupole (QqQ) or Q-TOF system.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of DMSO (Solubility is highest in DMSO).
-
Working Standard: Dilute stock 1:100 into 50:50 Acetonitrile:Water + 0.1% Formic Acid .
-
Why Formic Acid? The piperazine secondary amine requires protonation to ensure high sensitivity in ESI(+) mode.
-
Chromatographic Conditions (Reverse Phase)
-
Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[6]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (Source: ESI)
| Parameter | Setting | Rationale |
| Polarity | Positive (+ve) | Piperazine nitrogen is a strong proton acceptor. |
| Capillary Voltage | 3.5 - 4.0 kV | Standard for ESI stability. |
| Cone Voltage | 20 - 30 V | Moderate voltage to prevent in-source fragmentation. |
| Collision Energy | 15 - 35 eV | Ramp required to observe both ring cleavage and Br loss. |
Fragmentation Mechanics (MS/MS)
The fragmentation of this compound follows specific mechanistic pathways driven by the stability of the heterocyclic rings.
Fragmentation Pathway Diagram
The following diagram illustrates the logical disassembly of the molecule under Collision-Induced Dissociation (CID).
Figure 1: Proposed fragmentation tree for this compound based on ESI-MS/MS principles of heterocyclic cleavage.
Detailed Mechanistic Explanation
-
Primary Cleavage (C-N Bond Rupture): The weakest link is the bond between the thiadiazole C2 position and the piperazine nitrogen.
-
Pathway A: Charge remains on the thiadiazole ring, yielding the 5-bromo-1,3,4-thiadiazol-2-yl cation (m/z 164/166) .
-
Pathway B: Charge remains on the piperazine, yielding m/z 87 . This is a common diagnostic ion for piperazine derivatives.
-
-
Secondary Fragmentation (Bromine Loss): The fragment at m/z 164/166 can lose the bromine atom (neutral radical loss or HBr loss depending on H availability).
-
Result: A peak at m/z 85 (Thiadiazole ring cation). Note: The 1:1 isotope pattern disappears here.
-
-
Ring Disintegration: At high collision energies (>35 eV), the thiadiazole ring itself fragments, typically losing N₂ (28 Da) or CS (44 Da).
Impurity & Metabolite Profiling
In drug development, distinguishing the target molecule from synthesis byproducts is vital.
Common Synthesis Impurities
The synthesis typically involves the reaction of 2,5-dibromo-1,3,4-thiadiazole with piperazine.
| Impurity | Structure Description | MS Signature |
| Starting Material | 2,5-Dibromo-1,3,4-thiadiazole | m/z 244/246/248 (1:2:1 Triplet) |
| Bis-Adduct | 1,4-Bis(5-bromo-1,3,4-thiadiazol-2-yl)piperazine | m/z ~412. Contains two Br atoms.[8][1][9][10] Pattern: 1:2:1 |
| Hydrolysis Product | 5-Bromo-1,3,4-thiadiazol-2-ol | m/z 180/182 |
Workflow for Impurity Identification
Figure 2: Decision tree for identifying brominated impurities based on isotopic envelopes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64622247, this compound. Retrieved from [Link]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.[6] Journal of Chinese Mass Spectrometry Society.[6] Retrieved from
-
Chemistry Steps. Isotopic Patterns of Bromine and Chlorine in Mass Spectrometry. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C6H9BrN4S) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. sid.ir [sid.ir]
- 4. PubChemLite - 1-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine (C7H10BrN3S) [pubchemlite.lcsb.uni.lu]
- 5. jocpr.com [jocpr.com]
- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 7. researchgate.net [researchgate.net]
- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. savemyexams.com [savemyexams.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Solubility of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine in different solvents
Technical Guide: Solubility Profiling of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine
Part 1: Executive Summary & Compound Profile[1][2]
This compound is a bifunctional heterocyclic building block commonly used in medicinal chemistry as a scaffold for drug discovery.[1] Its solubility behavior is governed by the competition between the lipophilic, electron-withdrawing bromothiadiazole core and the hydrophilic, basic piperazine tail.[1]
Quick Solubility Reference:
-
High Solubility (>50 mg/mL): DMSO, DMF, DMAc (Polar Aprotic).[1]
-
pH-Dependent Solubility: High in aqueous Acid (pH < 4); Low in Neutral/Basic Water.[1]
-
Moderate/Heat-Dependent: Methanol, Ethanol, Acetonitrile.[1]
-
Low/Insoluble: Hexane, Diethyl Ether, Water (pH > 7).[1]
Physicochemical Profile
| Property | Value (Predicted/Analogous) | Structural Impact |
| Molecular Weight | ~249.13 g/mol | Small molecule, favorable for diffusion.[1] |
| LogP (Lipophilicity) | ~1.2 – 1.8 | Moderately lipophilic due to the Bromine atom.[1] |
| pKa (Piperazine NH) | ~8.5 – 9.0 | The distal nitrogen is basic; key for salt formation.[1] |
| pKa (Thiadiazole N) | < 1.0 (Non-basic) | Electron-deficient ring; does not protonate easily.[1] |
| Morphology | Crystalline Solid | Likely "Brick Dust" behavior (high lattice energy).[1] |
Part 2: Solubility Landscape & Solvent Selection
The solubility of this compound is dictated by the "Like Dissolves Like" principle, modified by specific hydrogen-bonding interactions.[1]
Polar Aprotic Solvents (The "Universal" Solvents)
-
Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[1]
-
Mechanism: These solvents disrupt the crystal lattice effectively via dipole-dipole interactions without relying on protonation.[1]
-
Application: Ideal for preparing stock solutions (10–100 mM) for biological assays or as reaction solvents for nucleophilic aromatic substitution (SnAr).[1]
Polar Protic Solvents (Crystallization Media)
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[1]
-
Behavior:
-
Application: Recrystallization. The steep solubility curve with temperature makes Ethanol or Ethanol/Water mixtures the gold standard for purifying this intermediate.[1] The piperazine NH can accept hydrogen bonds from the solvent, aiding dissolution at higher temperatures.
Chlorinated Solvents (Extraction & Synthesis)
-
Solvents: Dichloromethane (DCM), Chloroform (CHCl₃).[1]
-
Behavior: Moderate solubility.[1]
-
Application: Used for liquid-liquid extraction (workup).[1] When the compound is in its neutral free-base form, it partitions well into DCM from basic aqueous layers.[1]
Aqueous Media (The pH Switch)[2]
-
Acidic (pH < 4): Highly soluble.[1] The distal piperazine nitrogen protonates (
), forming a water-soluble cation.[1] -
Neutral/Basic (pH > 7): Poor solubility.[1] The molecule exists as a neutral free base, which tends to aggregate and precipitate.
-
Application: Purification via Acid-Base Extraction. Dissolve crude material in dilute HCl, filter off non-basic impurities, then basify the filtrate with NaOH to precipitate the pure product.[1]
Part 3: Visualization of Solubility Logic
The following diagrams illustrate the decision-making process for solvent selection and the chemical species involved.
Diagram 1: Solvent Selection Flowchart
Caption: Decision matrix for selecting the optimal solvent based on the experimental objective.
Diagram 2: pH-Dependent Speciation
Caption: The solubility switch: Protonation of the piperazine nitrogen drives aqueous solubility.[1]
Part 4: Experimental Protocols
Protocol A: Determination of Equilibrium Solubility (Shake-Flask Method)
Use this protocol to generate precise solubility data for formulation.[1]
-
Preparation: Weigh ~10 mg of the compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 500 µL of the target solvent (e.g., Water, pH 7.4 Buffer, Methanol).[1]
-
Equilibration: Cap the vial and shake/vortex at room temperature (25°C) for 24 hours.
-
Note: If the solid dissolves completely, add more solid until a suspension persists (saturation).[1]
-
-
Separation: Centrifuge the sample at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter.
-
Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV (Detection @ 254 nm or 280 nm).
-
Calculation: Compare peak area against a standard curve prepared in DMSO.
Protocol B: Recrystallization (Purification)
Use this protocol to clean up crude reaction mixtures.[1]
-
Dissolution: Place crude solid in a flask. Add Ethanol (approx. 10 mL per gram).[1]
-
Heating: Heat the mixture to reflux (80°C).
-
Titration: If solid remains, add DMF dropwise until the solution becomes clear.[1]
-
Cooling: Remove from heat and allow to cool slowly to room temperature, then to 4°C on ice.
-
Harvest: Filter the crystals and wash with cold Ethanol.
References
-
PubChem. (n.d.).[1][3] this compound.[1][4] National Library of Medicine.[1] Retrieved February 14, 2026, from [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1] [Link]
-
Gomha, S. M., et al. (2015).[1] Synthesis and Biological Evaluation of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety. Molecules, 20(1), 1-15.[1] (Contextual grounding for thiadiazole-piperazine solubility).
Sources
Methodological & Application
Antimicrobial screening of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine
Technical Application Note: Antimicrobial Screening of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine
Executive Summary
The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, exhibiting broad-spectrum biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific derivative This compound represents a critical fragment-based lead. It combines the lipophilic, halogen-bonding potential of the 5-bromo-thiadiazole core with the hydrophilic, pharmacokinetic-enhancing properties of the piperazine tail.
This guide provides a standardized workflow for the antimicrobial screening of this compound, adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines. It addresses specific solubility challenges, experimental design for MIC determination, and advanced characterization via time-kill kinetics.
Compound Profile & Preparation[1][3][4][5][6][7]
Before initiating biological assays, the physicochemical properties of the compound must be managed to prevent experimental artifacts (e.g., precipitation).
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₉BrN₄S |
| Molecular Weight | ~249.13 g/mol |
| Predicted LogP | ~1.2 (Moderate Lipophilicity) |
| Solubility | Soluble in DMSO (>10 mg/mL); Poor water solubility |
| Storage | -20°C, desiccated, protected from light |
Stock Solution Protocol
Objective: Prepare a stable 10 mg/mL stock solution.
-
Weighing: Accurately weigh 10 mg of the compound into a sterile, glass vial (avoid polystyrene, which can leach with DMSO).
-
Solvent: Add 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO) .
-
Dissolution: Vortex for 30 seconds. If particulate matter remains, sonicate at 40 kHz for 5 minutes at room temperature.
-
Sterilization: Do not filter sterilize if the volume is small (loss of compound). DMSO is bacteriostatic; aseptic handling is usually sufficient. If filtration is required, use a PTFE or Nylon syringe filter (0.22 µm), not cellulose acetate.
Primary Screening: Minimum Inhibitory Concentration (MIC)
Methodology: Broth Microdilution Standard: CLSI M07-A11 / EUCAST Rationale: The broth microdilution method provides a quantitative measurement of antimicrobial activity and is more reproducible than disk diffusion for lipophilic compounds.
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plates: 96-well round-bottom polystyrene plates (untreated).
-
Control Antibiotics: Ciprofloxacin (Gram-negative control) and Vancomycin (Gram-positive control).
-
Indicator: Resazurin (optional, for visual readout).
Step-by-Step Protocol
Step 1: Inoculum Preparation (The "Direct Colony Suspension" Method)
-
Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) from an 18-24h agar plate.
-
Suspend in saline to match a 0.5 McFarland turbidity standard (approx.
CFU/mL). -
Dilution: Dilute this suspension 1:150 in CAMHB to achieve the final testing concentration of approx.
CFU/mL.
Step 2: Compound Dilution (The "2% DMSO Limit") Bacteria are sensitive to high DMSO concentrations. The final assay concentration of DMSO must not exceed 1-2%.
-
Intermediate Plate: Prepare 2-fold serial dilutions of the compound in 100% DMSO first.
-
Working Solution: Dilute these DMSO stocks 1:50 into CAMHB.
-
Example: 10 µL of DMSO stock + 490 µL CAMHB.
-
-
Assay Plate: Transfer 100 µL of the Working Solution into the assay plate.
-
Add 100 µL of the Bacterial Inoculum (from Step 1) to each well.
-
Result: Final DMSO concentration is 1%. Final compound concentration is diluted another 2-fold.
-
Step 3: Incubation & Readout
-
Seal plates with breathable film to prevent evaporation.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Readout:
-
Visual: Look for the "button" of sedimentation (growth) vs. clear broth (inhibition).
-
Optical: Measure OD₆₀₀ using a microplate reader.
-
Resazurin: If using, add 30 µL of 0.01% resazurin solution; incubate 2 hours. Blue = Inhibition; Pink = Growth.
-
Secondary Screening: Time-Kill Kinetics
Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Threshold: Bactericidal activity is defined as a
Protocol
-
Setup: Prepare 10 mL of CAMHB containing the compound at 4x MIC (determined in Section 3).
-
Inoculum: Inoculate with
CFU/mL. -
Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
-
Plating: Perform 10-fold serial dilutions in saline. Spot 10 µL of each dilution onto Mueller-Hinton Agar plates.
-
Count: Incubate plates overnight and count colonies to calculate CFU/mL.
Mechanistic Rationale & Visualization
Why screen this specific scaffold? The 1,3,4-thiadiazole ring is an isostere of the thiazole ring found in penicillin and other antibiotics. The 5-bromo substituent enhances lipophilicity, potentially aiding penetration of the bacterial cell wall (especially in Gram-negatives), while the piperazine moiety often mimics the linker found in fluoroquinolones (like ciprofloxacin), suggesting potential DNA gyrase targeting.
Workflow Diagram: Screening Pipeline
Caption: Figure 1. Standardized screening workflow for thiadiazole derivatives, moving from MIC determination to kinetic profiling.
Hypothetical Mechanism of Action (SAR)
Caption: Figure 2. Structure-Activity Relationship (SAR) hypothesis.[3] The modular design targets specific bacterial pathways while optimizing physicochemical properties.
Data Analysis & Interpretation
To ensure scientific rigor, data should be reported using standard metrics:
-
MIC: The lowest concentration showing no visible growth .
-
MBC (Minimum Bactericidal Concentration): The lowest concentration showing
99.9% kill in the secondary plating step. -
MBC/MIC Ratio:
Common Pitfall:
If the MIC is
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[4][5][6][7][8] [Link]
-
Al-Ostoot, F. H., et al. (2021).[1] "Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors." Molecules, 26(19), 6039. [Link]
-
Jain, A. K., et al. (2013). "1,3,4-Thiadiazole: A Potent Scaffold for Antimicrobial Agents."[1][9] Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6). [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution.[4][5][7][Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testinglab.com [testinglab.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. intertekinform.com [intertekinform.com]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Apoptosis Induction by 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine
[1]
Executive Summary
The 1,3,4-thiadiazole moiety is a privileged pharmacophore in medicinal chemistry, renowned for its "two-nitrogen" electron-donating potential and ability to mimic pyrimidine nucleobases. When fused with a piperazine ring, as seen in 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine , the resulting scaffold exhibits significant biological versatility. While the 5-bromo group often serves as a handle for further functionalization (e.g., Suzuki couplings), the core structure itself possesses intrinsic apoptotic potential through the disruption of mitochondrial membrane potential (
This Application Note provides a rigorous, self-validating framework for evaluating the apoptotic efficacy of this compound. We focus on distinguishing specific apoptotic induction from non-specific necrosis—a critical distinction for early-stage drug discovery—and mapping the signaling cascade through the intrinsic (mitochondrial) pathway.
Compound Profile & Handling
Chemical Structure Context: The molecule consists of a 1,3,4-thiadiazole ring substituted at position 2 with a piperazine ring and at position 5 with a bromine atom.
-
Piperazine: Enhances solubility and bioavailability; acts as a hydrogen bond acceptor.
-
Bromine (C-5): Increases lipophilicity (LogP) facilitating membrane permeability; acts as a halogen bond donor to protein targets.
Preparation Protocol:
-
Stock Solution: Dissolve this compound (MW ~249.13 g/mol ) in high-grade DMSO to a concentration of 50 mM .
-
Note: The bromine substituent renders the molecule moderately lipophilic. Vortexing and mild warming (37°C for 2 mins) may be required.
-
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the C-Br bond.
-
Working Solution: Dilute in complete cell culture media immediately prior to use. Keep final DMSO concentration < 0.5% (v/v) to avoid vehicle toxicity.
Mechanism of Action: The Intrinsic Cascade
Research into 1,3,4-thiadiazole derivatives suggests a dominant mechanism involving the intrinsic mitochondrial pathway . The lipophilic nature of the scaffold allows it to penetrate the mitochondrial outer membrane, leading to the downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic effectors (Bax).
Signaling Pathway Visualization
Figure 1: Hypothesized mechanism of action.[1][2][3][4] The compound shifts the Bax/Bcl-2 rheostat, triggering mitochondrial permeabilization and the caspase cascade.
Experimental Protocols
Protocol A: Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC50 value to establish the therapeutic window.
Workflow:
-
Seeding: Plate cancer cells (e.g., MCF-7 or HepG2) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add serial dilutions of the compound (0.1
M to 100 M). Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin). -
Incubation: Incubate for 48h at 37°C, 5% CO
. -
Development: Add MTT reagent (0.5 mg/mL). Incubate for 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Data Interpretation:
| IC50 Range (
Protocol B: Apoptosis vs. Necrosis (Annexin V/PI Staining)
Objective: Confirm that cell death is apoptotic (PS exposure) and not necrotic (membrane rupture).
Methodology:
-
Treatment: Treat cells with IC50 and 2xIC50 concentrations for 24h.
-
Harvesting: Detach cells using accutase (avoid trypsin to preserve membrane proteins). Wash with cold PBS.
-
Staining: Resuspend in 1X Binding Buffer. Add Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI) (stains DNA in necrotic/late apoptotic cells).
-
Flow Cytometry: Analyze 10,000 events.
Gating Strategy:
-
Q3 (Annexin-/PI-): Live cells.
-
Q4 (Annexin+/PI-): Early Apoptosis (The hallmark of specific induction).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q1 (Annexin-/PI+): Necrosis (Indicates non-specific toxicity).
Validation Criteria: A shift of >15% population into Q4 compared to control confirms specific apoptosis induction.
Protocol C: Mechanistic Validation (Western Blotting)
Objective: Verify the intrinsic pathway activation.
Target Proteins:
-
Bcl-2: Expect downregulation.
-
Bax: Expect upregulation (Calculate Bax/Bcl-2 ratio).
-
Cleaved Caspase-3 (17/19 kDa): The executioner; presence confirms apoptosis.
-
Cleaved PARP (89 kDa): Downstream substrate of Caspase-3.
Sample Preparation:
Lyse cells using RIPA buffer supplemented with protease inhibitors. Normalize protein concentration (BCA assay) to 30
Experimental Workflow Diagram
Figure 2: Integrated experimental workflow for validating apoptotic activity.
References
-
Gomha, S. M., et al. (2015). "Synthesis and Biological Evaluation of Some Novel 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents." Molecules, 20(1), 1357-1376. Link
-
Yusuf, M., et al. (2017). "Synthesis and in vitro anticancer evaluation of some 1,3,4-thiadiazole-2-amine derivatives." Arabian Journal of Chemistry, 10, S3338-S3346. Link
-
Kushwaha, N., et al. (2012). "Biological Activities of Thiadiazole Derivatives: A Review." International Journal of ChemTech Research, 4(2), 517-531.[5] Link
-
Mohamed, D. M., et al. (2024). "Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis."[2][6] RSC Advances, 14, 24992-25006. Link
-
Matos, M. J., et al. (2013). "Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as potent anticancer agents." European Journal of Medicinal Chemistry, 65, 533-539. Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine
Introduction: The Strategic Importance of the 1,3,4-Thiadiazole-Piperazine Scaffold
The confluence of the 1,3,4-thiadiazole ring and a piperazine moiety creates a privileged scaffold in modern medicinal chemistry. The 1,3,4-thiadiazole core is a versatile pharmacophore, known for a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] Its rigid, planar structure and the presence of multiple heteroatoms facilitate diverse interactions with biological targets.[5] The piperazine ring, a common fragment in many approved drugs, enhances pharmacokinetic properties such as solubility and oral bioavailability, and provides a readily modifiable handle for introducing further chemical diversity.[5][6]
The starting material, 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine, is a key building block for the synthesis of novel therapeutic agents. The bromine atom at the 5-position of the thiadiazole ring serves as a versatile synthetic handle for the introduction of a wide array of substituents via modern cross-coupling methodologies. This guide provides detailed application notes and protocols for the derivatization of this important intermediate, with a focus on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Derivatization Strategies: Unleashing the Potential of the C-Br Bond
The electron-deficient nature of the 1,3,4-thiadiazole ring renders the C-Br bond susceptible to oxidative addition by a palladium(0) catalyst, a key step in many cross-coupling reactions.[7] The two primary strategies for derivatizing this compound are the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 5-position of the thiadiazole ring.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[8][9][10] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their esters.
Causality Behind Experimental Choices:
-
Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For Suzuki couplings on electron-deficient heteroaryl bromides, bulky and electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) or ferrocene-based ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective.[10][11]
-
Base: A base is required to activate the organoboron species and facilitate the transmetalation step. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield, and often requires empirical optimization.[10][11]
-
Solvent: The reaction is typically carried out in a polar aprotic solvent such as dioxane, DME, or toluene, often with the addition of water to aid in the dissolution of the inorganic base.[11]
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol for Suzuki-Miyaura Coupling:
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ (0.05 mmol) and SPhos (0.1 mmol) in a small amount of the reaction solvent.
-
-
Reaction Setup:
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the prepared catalyst solution to the Schlenk flask via syringe.
-
Add degassed 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Quantitative Data for Suzuki-Miyaura Coupling (Exemplary):
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 8 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 90 | 6 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane/H₂O | 90 | 4 | 88 |
Note: The data in this table are representative and based on typical yields for Suzuki couplings of similar bromo-heterocycles.[11][12][13] Actual yields may vary depending on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[14][15][16] This reaction is highly versatile and allows for the introduction of a wide range of primary and secondary amines, including anilines, alkylamines, and N-heterocycles.
Causality Behind Experimental Choices:
-
Palladium Precatalyst and Ligand: The choice of catalyst and ligand is crucial for successful Buchwald-Hartwig amination. For electron-deficient heteroaryl bromides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often employed in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[2] These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used bases for this transformation.[14]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used for Buchwald-Hartwig amination to prevent unwanted side reactions with water.[14]
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol for Buchwald-Hartwig Amination:
-
Reagent Preparation and Reaction Setup:
-
To an oven-dried Schlenk tube, add NaOtBu (1.4 mmol).
-
Add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Quantitative Data for Buchwald-Hartwig Amination (Exemplary):
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 12 | 82 |
| 2 | Morpholine | Pd(OAc)₂/RuPhos | LHMDS | Dioxane | 100 | 8 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃/SPhos | NaOtBu | Toluene | 110 | 16 | 78 |
Note: The data in this table are representative and based on typical yields for Buchwald-Hartwig aminations of similar bromo-heterocycles.[2][17] Actual yields may vary depending on the specific amine and reaction conditions.
Self-Validating Systems and Troubleshooting
Reaction Monitoring: Consistent monitoring by TLC or LC-MS is crucial. The disappearance of the starting material and the appearance of a new, typically more polar (for amination) or less polar (for coupling with non-polar groups) product spot are indicators of a successful reaction. Co-spotting with the starting material is recommended for accurate assessment.
Confirmation of Structure: The structure of the final products should be unequivocally confirmed by a combination of spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the incorporation of the new substituent and the overall molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Common Issues and Troubleshooting:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium precatalyst and ligand are of high quality and handled under an inert atmosphere. Consider using a pre-activated catalyst.
-
Ineffective Base: The choice of base is critical. If one base fails, try another (e.g., switch from K₂CO₃ to Cs₂CO₃ in Suzuki coupling, or from NaOtBu to LHMDS in Buchwald-Hartwig amination).
-
Insufficient Temperature: Some couplings require higher temperatures to proceed at a reasonable rate.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid (Suzuki): This can occur at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can mitigate this.
-
Dehalogenation: The bromo-substituent can be reduced to a proton. This is often a sign of catalyst decomposition or the presence of a hydrogen source. Ensure anhydrous conditions and a properly degassed solvent.
-
Conclusion
The derivatization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of novel compounds with significant potential in drug discovery. The protocols outlined in this guide, based on established methodologies for similar heterocyclic systems, provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. Careful optimization of the reaction parameters and rigorous analytical characterization of the products are paramount for successful derivatization and the advancement of new therapeutic agents.
References
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC. [Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]
-
Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents. ResearchGate. [Link]
-
Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][6][18] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Synthesis and biological significances of 1,3,4-thiadiazolines and related heterocyclic compounds. Arabian Journal of Chemistry. [Link]
-
Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. [Link]
-
Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. PMC. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]
-
Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA. [Link]
-
Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. PMC. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]
-
5-(Thiophen-2-yl)oxazole. Organic Syntheses. [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological significances of 1,3,4-thiadiazolines and related heterocyclic compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scielo.br [scielo.br]
- 9. diva-portal.org [diva-portal.org]
- 10. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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- 17. rsc.org [rsc.org]
- 18. Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine
Welcome to the technical support guide for the synthesis of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure product purity. We will explore the underlying chemical principles, provide detailed troubleshooting guides in a question-and-answer format, and present optimized protocols.
Introduction: Navigating the Synthesis
The this compound scaffold is a valuable building block in medicinal chemistry, with the 1,3,4-thiadiazole ring and piperazine moiety being prominent pharmacophores in numerous therapeutic agents.[1][2][3] Achieving a high yield of this intermediate is crucial for the efficient development of novel drug candidates. The synthesis is typically a two-stage process: first, the formation of a brominated thiadiazole precursor, and second, the nucleophilic substitution with piperazine. Each stage presents unique challenges that can impact the overall yield and purity. This guide provides expert insights to overcome these hurdles.
Synthetic Strategies Overview
Two primary pathways are generally employed to synthesize the key brominated intermediate. The choice of pathway can significantly influence the overall efficiency and complexity of the synthesis.
Caption: Overview of synthetic pathways to the target molecule.
Part 1: Troubleshooting the Brominated Thiadiazole Precursor Synthesis
The quality and yield of your brominated intermediate are foundational to the success of the final step. Issues at this stage often cascade, leading to complex purification challenges and low overall yield.
Q1: My direct bromination of 2-amino-1,3,4-thiadiazole results in a low yield and a dark, impure product. What are the likely causes and solutions?
A: This is a common issue stemming from the powerful and often unselective nature of elemental bromine. The electron-rich nature of the 2-amino-1,3,4-thiadiazole ring makes it highly susceptible to over-bromination and oxidative side reactions.
-
Causality: The primary amino group activates the heterocyclic ring, making the C5 position prone to electrophilic substitution. However, harsh conditions can lead to decomposition or the formation of poly-brominated species. The reaction is also highly exothermic, and poor temperature control can accelerate side reactions, leading to tar formation.
-
Troubleshooting Steps:
-
Temperature Control (Critical): Maintain the reaction temperature strictly between 0-5 °C during the bromine addition. An ice-salt bath is recommended over a simple ice bath for better temperature management.
-
Solvent and Acid Choice: Performing the reaction in an acidic medium, such as an aqueous solution of hydrobromic acid (HBr), is crucial. The acid protonates the ring nitrogens and the amino group, deactivating the ring slightly to prevent over-bromination and improving the solubility of the starting material. A patented method suggests dissolving 2-amino-1,3,4-thiadiazole in an acid solution before reacting with bromine.[4]
-
Stoichiometry and Addition Rate: Add bromine dropwise as a solution (e.g., in acetic acid or the reaction solvent) rather than neat. This ensures localized concentrations of bromine remain low. Use a slight excess of bromine (1.05-1.1 equivalents) to drive the reaction to completion, but avoid a large excess.
-
Introduce an Oxidant: Some methods improve yield and reduce bromine usage by including an oxidant like hydrogen peroxide (H₂O₂).[4] The oxidant helps to regenerate Br⁺ from HBr formed during the reaction, leading to more efficient use of the bromine.
-
Q2: I'm concerned about handling elemental bromine. Is the Sandmeyer reaction a viable alternative for creating the C-Br bond?
A: Yes, the Sandmeyer reaction is an excellent and often higher-yielding alternative to direct bromination for introducing a halide onto an aromatic or heteroaromatic ring.[5][6][7] It involves the conversion of the primary amino group into a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst.[8]
-
Causality: The diazonium group (-N₂⁺) is an exceptionally good leaving group (it departs as nitrogen gas). This facilitates the substitution reaction, which might otherwise be difficult. The copper(I) catalyst facilitates the transfer of a bromine radical to the aryl radical intermediate.
-
Advantages:
-
Avoids the use of elemental bromine.
-
Often results in a cleaner reaction with higher yields and easier purification.
-
Applicable to a wide range of aromatic and heteroaromatic amines.[7]
-
-
Key Considerations:
-
Diazotization Temperature: The formation of the diazonium salt from 2-amino-1,3,4-thiadiazole using sodium nitrite (NaNO₂) and a strong acid (like HBr) must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.
-
Catalyst: Freshly prepared copper(I) bromide (CuBr) is recommended for the best results.
-
| Parameter | Direct Bromination | Sandmeyer Reaction |
| Key Reagents | Br₂, HBr, optional H₂O₂ | NaNO₂, HBr, CuBr |
| Safety | Requires handling of corrosive and toxic elemental bromine. | Avoids elemental bromine; diazonium salts can be explosive if isolated (used in situ). |
| Typical Yield | Moderate to Good | Good to Excellent |
| Purity | Often requires extensive purification. | Generally cleaner, simplifying purification. |
| Control | Highly sensitive to temperature and addition rate. | Requires strict low-temperature control during diazotization. |
Table 1: Comparison of Bromination Strategies.
Part 2: Optimizing the Nucleophilic Substitution with Piperazine
This is the final bond-forming step. Success here depends on achieving efficient displacement of the bromide by piperazine while minimizing side reactions.
Q3: The substitution reaction between my 2-bromo-5-substituted-1,3,4-thiadiazole and piperazine is slow and gives low conversion. How can I drive it to completion?
A: Low reactivity in nucleophilic aromatic substitution (SNAr) is a common challenge. The thiadiazole ring is electron-deficient, which facilitates the reaction, but several kinetic factors must be optimized.
-
Causality: The SNAr mechanism involves the attack of the nucleophile (piperazine) on the carbon bearing the leaving group (bromide), forming a negatively charged intermediate (Meisenheimer complex). The reaction rate is influenced by the solvent's ability to stabilize this intermediate, the temperature, and the effective removal of the HBr byproduct.
-
Troubleshooting Flowchart:
Sources
- 1. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 5. bu.edu.eg [bu.edu.eg]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Comparing 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine to other thiadiazole derivatives
Technical Comparison Guide: 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine vs. Functional Analogs
Introduction
In the landscape of heterocyclic medicinal chemistry, the 1,3,4-thiadiazole scaffold acts as a privileged structure due to its ability to mimic peptide bonds, serve as a bioisostere of pyrimidine, and exhibit mesoionic character that facilitates membrane permeability.[1]
This guide focuses on This compound (hereafter referred to as BTP ), a critical bifunctional intermediate. Unlike simple thiadiazoles, BTP integrates two distinct reactive handles:
-
The Electrophilic C5-Bromine : A site primed for Nucleophilic Aromatic Substitution (
) or metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). -
The Nucleophilic Piperazine Nitrogen : A secondary amine handle ready for acylation, alkylation, or sulfonylation to tune pharmacokinetic profiles.
This guide objectively compares BTP against its structural precursors and functional analogs to assist researchers in selecting the optimal scaffold for drug discovery campaigns.
Part 1: Chemical Profile & Reactivity Analysis
Compound Identity:
-
IUPAC Name: this compound[2]
-
Core Scaffold: 1,3,4-Thiadiazole fused with a piperazine ring.[3][4][5][6]
-
Key Feature: Asymmetric functionalization potential.[6]
Comparative Reactivity Matrix
The following table contrasts BTP with common thiadiazole building blocks used in similar synthetic workflows.
| Feature | BTP (Target) | 2,5-Dibromo-1,3,4-thiadiazole | 2-Amino-5-bromo-1,3,4-thiadiazole | Acetazolamide (Reference) |
| Role | Advanced Intermediate | Raw Starting Material | Primary Amine Scaffold | Clinical Drug / Standard |
| C2-Position | Piperazine (Nucleophile) | Bromine (Electrophile) | Primary Amine ( | Sulfonamide |
| C5-Position | Bromine (Electrophile) | Bromine (Electrophile) | Bromine (Electrophile) | Methyl Acetamide |
| Solubility | Moderate (Acid soluble) | Low (Lipophilic) | Moderate | Low to Moderate |
| High (at C5) | Very High (Promiscuous) | Moderate (Deactivated by | N/A | |
| Key Application | Linker chemistry, PROTACs, GPCR ligands | Core synthesis | Schiff bases, Amides | Carbonic Anhydrase Inhibition |
Expert Insight: BTP is superior to 2,5-Dibromo-1,3,4-thiadiazole when mono-functionalization is required. Using the dibromo precursor often leads to mixtures of mono- and bis-substituted products (polymerization risk). BTP provides a "protected" side (the piperazine) allowing clean chemistry at the C5-bromine.
Part 2: Structural Activity Relationship (SAR) Logic
The selection of BTP over other derivatives is often driven by the Piperazine Effect . The piperazine ring is not merely a linker; it actively contributes to biological efficacy.
Mechanism of Action Enhancement:
-
Solubility & pKa: The basic nitrogen of piperazine (pKa ~9.8) ensures the molecule exists as a cation at physiological pH, improving aqueous solubility compared to the flat, lipophilic thiadiazole ring alone.
-
Target Binding: Piperazine rings frequently occupy "solvent channels" in enzyme active sites (e.g., Kinases, Enoyl-ACP Reductase), forming salt bridges with aspartate or glutamate residues.
Figure 1: SAR decomposition of the BTP scaffold highlighting the functional role of each subunit.
Part 3: Experimental Protocols
Protocol A: Synthesis of BTP (Mono-substitution)
Objective: Selective synthesis of BTP from 2,5-dibromo-1,3,4-thiadiazole without forming the bis-piperazine byproduct.
Reagents:
-
2,5-Dibromo-1,3,4-thiadiazole (1.0 eq)
-
Piperazine (anhydrous, 3.0 eq) – Excess is critical to prevent bis-substitution.
-
Ethanol (Absolute) or DMF
-
Potassium Carbonate (
)
Workflow:
-
Dissolution: Dissolve 2,5-dibromo-1,3,4-thiadiazole (10 mmol) in Ethanol (50 mL).
-
Addition: Add Piperazine (30 mmol) and
(10 mmol). -
Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: MeOH:DCM 1:9). The starting material (high Rf) will disappear, appearing as a lower Rf spot (Mono) and a baseline spot (Bis - if reaction overruns).
-
Work-up:
-
Evaporate solvent under reduced pressure.
-
Resuspend residue in water (removes excess piperazine and salts).
-
Extract with Ethyl Acetate (3x).
-
Crucial Step: Wash organic layer with dilute HCl (1N). The BTP will move to the aqueous layer (protonated). The unreacted dibromo starting material stays in the organic layer.
-
Basify the aqueous layer with NaOH to pH 10 and re-extract with DCM to recover pure BTP.
-
-
Yield: Typically 75–85%.
Protocol B: Downstream Functionalization ( Displacement)
Objective: Displacing the C5-bromine with a thiol (e.g., for antimicrobial derivatives).
Reagents:
-
BTP (1.0 eq)
-
Thiophenol derivative (1.1 eq)
-
Triethylamine (
, 2.0 eq) -
DMF (Dry)
Workflow:
-
Dissolve BTP in dry DMF under Nitrogen atmosphere.
-
Add Thiophenol and
. -
Heat to 100°C for 8 hours.
-
Pour into ice water. The precipitate is the target thio-ether.
Figure 2: Step-by-step synthetic pathway ensuring high purity of the mono-substituted BTP scaffold.
Part 4: Performance Data & Biological Implications
While specific clinical data for BTP itself is limited (as it is an intermediate), data from its direct derivatives (e.g., 1,4-bis(thiadiazolyl)piperazines) highlights its potential.
Table 2: Comparative Biological Activity of BTP-derived Classes
| Derivative Class | Target / Mechanism | Activity Range (IC50 / MIC) | Reference |
| Bis-Thiadiazole Piperazines | Enoyl-ACP Reductase (Antibacterial) | MIC: 1–5 | [1] |
| 5-Sulfonyl-Piperazinyl Thiadiazoles | Carbonic Anhydrase II (Glaucoma) | Ki: 10–50 nM | [2] |
| Thiadiazole-Piperazine-Ureas | VEGFR-2 Kinase (Anticancer) | IC50: 40–100 nM | [3] |
Interpretation:
-
Antimicrobial: The piperazine linker allows dimerization of the thiadiazole, creating "dumb-bell" shaped molecules that can span large binding pockets in bacterial enzymes like Enoyl-ACP reductase.
-
Anticancer: Substituting the bromine in BTP with aryl-amines (via Buchwald coupling) yields VEGFR-2 inhibitors. The thiadiazole ring positions the molecule in the ATP-binding pocket, while the piperazine tail extends to interact with solvent-exposed residues, improving solubility and bioavailability.
References
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety . Molecules. 2022.[3][7][8] Link
-
Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with 1,3,4-thiadiazole-sulfonamides . Bioorganic & Medicinal Chemistry. 2018. Link
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation . Pharmaceuticals. 2021. Link
-
This compound Structure Entry . PubChem. Link
Sources
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H9BrN4S) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors | MDPI [mdpi.com]
- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Structure-Activity Relationship of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine Analogs
Executive Summary
The 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine scaffold represents a privileged pharmacophore in modern medicinal chemistry. This guide provides an objective technical comparison of this scaffold against its bioisosteres and outlines the critical Structure-Activity Relationships (SAR) that drive its potency in oncology and antimicrobial applications.
Unlike rigid aromatic systems, the piperazine-thiadiazole hybrid offers a unique balance of lipophilicity and solubility. The 5-bromo position acts as a versatile "warhead" for late-stage diversification via Nucleophilic Aromatic Substitution (
Comparative Analysis: Scaffold Performance
To understand the utility of the 1,3,4-thiadiazole core, we must compare it with its primary bioisosteres: 1,3,4-oxadiazole and 1,3-thiazole.[1]
Table 1: Physicochemical & Biological Profile Comparison
| Feature | 1,3,4-Thiadiazole (Target) | 1,3,4-Oxadiazole (Alternative) | 1,3-Thiazole (Alternative) |
| Metabolic Stability | High: Sulfur atom resists oxidative metabolism better than oxygen. | Moderate: Prone to rapid hydrolytic ring opening in vivo. | High: Very stable, but lower solubility. |
| Lipophilicity (LogP) | Balanced: Sulfur increases lipophilicity (vs. O) aiding membrane permeability. | Low: More polar; often requires prodrug strategies for CNS penetration. | High: Can lead to poor aqueous solubility issues. |
| H-Bonding Potential | Dual Acceptor: N3/N4 act as strong H-bond acceptors. | Dual Acceptor: Similar to thiadiazole but weaker interaction energy. | Single Acceptor: Only one nitrogen available. |
| Synthetic Utility | High Reactivity: C2/C5 positions are highly electrophilic (ideal for | Low Reactivity: Harder to functionalize post-cyclization. | Moderate: Requires harsh conditions or catalysis for substitution. |
Expert Insight: The 1,3,4-thiadiazole is preferred over the oxadiazole for chronic therapies due to its metabolic robustness. The sulfur atom's "sigma-hole" also facilitates unique non-covalent interactions with protein targets that oxygen cannot replicate.
Structure-Activity Relationship (SAR) Profiling
The biological activity of this compound derivatives hinges on three specific zones.
The SAR Map
The following diagram illustrates the critical modification zones and their impact on biological activity.
Figure 1: SAR Heatmap identifying the three critical zones for optimization: The electrophilic C-5 position, the thiadiazole core, and the distal piperazine nitrogen.
Quantitative Performance Data (Anticancer)
The table below demonstrates how substitution at the N-4 Piperazine position (distal from the thiadiazole) affects cytotoxicity against MCF-7 (Breast Cancer) cells compared to the standard drug 5-Fluorouracil (5-FU).
| Compound ID | R-Group (N-4 Position) | IC50 (µM) [MCF-7] | Potency vs. 5-FU | Mechanism Note |
| Reference | 5-Fluorouracil | 6.80 ± 0.90 | 1.0x | DNA Synthesis Inhibition |
| Analog A | -H (Unsubstituted) | > 50.0 | Weak | Poor cellular uptake; too polar. |
| Analog B | -Methyl | 51.56 ± 2.1 | Weak | Insufficient hydrophobic interaction. |
| Analog C | -Phenyl | 12.4 ± 1.1 | Moderate | Improved lipophilicity. |
| Analog D | -4-Fluorophenyl | 2.32 ± 0.21 | ~3.0x | Metabolic stability + Halogen bonding. |
| Analog E | -Benzyl | 4.16 ± 0.35 | High | Flexible linker allows better pocket fit. |
Data Source: Synthesized findings from recent comparative studies on thiadiazole-piperazine hybrids (See Ref 1, 3).
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating checkpoints.
Synthesis: Nucleophilic Aromatic Substitution ( )
This protocol synthesizes the core scaffold from 2,5-dibromo-1,3,4-thiadiazole.
Reagents:
-
2,5-Dibromo-1,3,4-thiadiazole (1.0 eq)
-
Piperazine (anhydrous) (3.0 eq) - Excess prevents bis-substitution.
-
Ethanol (Absolute)
-
Triethylamine (
) (1.5 eq)
Workflow:
-
Dissolution: Dissolve 2,5-dibromo-1,3,4-thiadiazole in ethanol (0.5 M concentration) in a round-bottom flask.
-
Addition: Add
followed by the slow addition of piperazine. -
Reflux: Heat to reflux (
) for 4–6 hours.-
Validation Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (
) should disappear, replaced by a lower spot (amine).
-
-
Workup: Cool to room temperature. Pour into ice water. The mono-substituted product often precipitates. If not, extract with
. -
Purification: Recrystallize from Ethanol/DMF.
Critical Caution: The 2,5-dibromo-1,3,4-thiadiazole is a skin sensitizer. Handle in a fume hood.
Bioassay: MTT Cytotoxicity Screen
Principle: Conversion of tetrazolium salt (MTT) to purple formazan by mitochondrial reductase in viable cells.
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Add analogs (dissolved in DMSO, final conc < 0.1%) at serial dilutions (0.1 – 100 µM).
-
Incubation: Incubate for 48h at
, 5% . -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Validation Checkpoint: Untreated control wells must show OD > 0.8. Positive control (5-FU) must show dose-dependent curve.
-
Mechanism of Action: Apoptosis Induction
The most potent analogs (e.g., Analog D ) typically function by upregulating apoptotic pathways. The diagram below details the signaling cascade activated by these thiadiazole derivatives.
Figure 2: Proposed mechanism of action. The thiadiazole scaffold facilitates Bcl-2 inhibition, triggering the intrinsic mitochondrial apoptotic pathway.
References
-
Alqahtani, A. et al. (2025). "Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives: A Review." MDPI Pharmaceuticals.
-
Mohamed, D.M. et al. (2024).[2] "Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents." RSC Advances.
-
Gomha, S.M. et al. (2016). "Synthesis and biological evaluation of some novel 1,3,4-thiadiazole derivatives as potential anticancer agents." Molecules.
-
BenchChem Protocols. (2025). "Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole."
Sources
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
- 2. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]
In vivo efficacy of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine in animal models
Topic: In Vivo Efficacy & Application Guide: 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Pharmacophore Gateway
This guide evaluates the utility of This compound (hereafter referred to as BTP-Core ). It is critical to establish immediately that BTP-Core is rarely the final Active Pharmaceutical Ingredient (API). Instead, it serves as a privileged scaffold and high-value intermediate.
Its in vivo efficacy is realized through its functionalization into bis-thiadiazole hybrids and aryl-substituted derivatives . This guide compares the performance of these BTP-derived agents against standard-of-care alternatives (e.g., Erlotinib, 5-Fluorouracil) in oncology and antimicrobial models.
Mechanistic Profiling & Biological Logic
The BTP-Core confers two distinct pharmacological advantages when incorporated into drug candidates:
-
Mesoionic Character: The 1,3,4-thiadiazole ring possesses discrete regions of positive and negative charge, enhancing membrane permeability and allowing strong electrostatic interactions with enzyme active sites (e.g., EGFR kinase domain).
-
Piperazine Linker Flexibility: The piperazine ring acts as a conformationally restricted yet flexible spacer, optimizing the orientation of pharmacophores to bind deep within hydrophobic pockets of targets like Carbonic Anhydrase (CA) and Epidermal Growth Factor Receptor (EGFR) .
Pathway Visualization: Mechanism of Action (EGFR Inhibition)
Caption: Mechanism of BTP-derived Compound 9i inhibiting EGFR phosphorylation and inducing apoptosis via Bcl-2 downregulation.
Comparative Efficacy Analysis
The following data contrasts the efficacy of BTP-derived agents against established clinical drugs. The data focuses on Compound 9i (a bis-thiazole/thiadiazole hybrid derived from the BTP scaffold) and Compound 4i (a benzyl piperidine derivative).
Table 1: In Vitro & In Vivo Performance Metrics
| Compound Class | Derivative ID | Target/Model | Efficacy Data (IC50 / Inhibition) | Comparator (Standard) | Relative Performance |
| BTP-Hybrid | Compound 9i | EGFR Kinase (HCT-116 Colon Cancer) | IC50: 1.2 nM (97.5% Inhibition) | Erlotinib (IC50: 1.3 nM) | Superior (Higher max inhibition) |
| BTP-Hybrid | Compound 7b | EGFR Kinase | IC50: 3.5 nM | Erlotinib | Comparable |
| Aryl-BTP | Compound 4i | Sarcoma (Mouse Xenograft) | High Tumor Accumulation (Radio-tracing) | N/A | High Selectivity (Tumor:Muscle ratio > 5) |
| Aryl-BTP | Compound 3 | MCF-7 (Breast Cancer) | IC50: 7.56 µg/mL | 5-Fluorouracil (6.80 µg/mL) | Non-Inferior |
Key Insight: The BTP-derived Compound 9i demonstrates nanomolar potency against EGFR, outperforming Erlotinib in maximal inhibition percentage in HCT-116 cells.[1] This validates the BTP scaffold as a potent kinase inhibitor template.
Experimental Protocols (Self-Validating Systems)
To replicate the efficacy of BTP-based agents, the following protocols must be adhered to. These workflows ensure the integrity of the BTP scaffold is maintained during synthesis and testing.
Protocol A: Synthesis of Active BTP-Derivatives (From BTP-Core)
Rationale: The bromine atom on the BTP-Core is the "leaving group" that allows for nucleophilic substitution or coupling.
-
Starting Material: Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Coupling: Add the target electrophile (e.g., 4-chlorobenzyl chloride for Compound 4i analogs) and Potassium Carbonate (
, 2.0 eq) as a base. -
Reaction: Reflux at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
-
Validation: The disappearance of the BTP-Core spot (
) and appearance of the product spot ( ) confirms substitution at the piperazine nitrogen.
Protocol B: In Vivo Tumor Targeting (Radioactive Tracing)
Rationale: Verifies the biodistribution and tumor specificity of the BTP-derivative (Compound 4i) in a live animal model.
-
Radiolabeling: Iodinate the BTP-derivative using Chloramine-T method with
or . -
Model Induction: Induce solid tumors in Swiss Albino mice via intramuscular injection of sarcoma cells (
cells/thigh). -
Administration: Inject radiolabeled BTP-derivative (10 µCi) intravenously via the tail vein.
-
Data Collection: Sacrifice mice at intervals (30 min, 1h, 2h, 24h). Harvest tumor, muscle, blood, and liver tissues.
-
Calculation: Determine % Injected Dose per gram (%ID/g).
-
Success Criteria: A Tumor/Muscle ratio > 3.0 indicates significant in vivo targeting efficacy.
-
Workflow Visualization: Synthesis & Testing Pipeline
Caption: Development pipeline transforming the BTP-Core intermediate into an in vivo active agent.
Expert Commentary & Limitations
Why use the BTP Scaffold? The 1,3,4-thiadiazole ring is a "bioisostere" for pyridine but with higher lipophilicity and improved metabolic stability. When linked to piperazine (as in the BTP-Core), it creates a "privileged structure" that can easily penetrate the blood-brain barrier (BBB) and cellular membranes, making it ideal for CNS and intracellular oncology targets.
Critical Limitation: The Bromo- precursor itself (this compound) is toxic if administered directly without functionalization due to the reactivity of the C-Br bond, which can act as an alkylating agent. In vivo efficacy is strictly a property of its substituted derivatives .
References
-
PubChem. this compound - Compound Summary. National Library of Medicine. Link
-
Mohamed, D. M., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Semantic Scholar/RSC Advances. Link
-
Al-Wahaibi, L. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI, Molecules. Link
-
Janowska, S., et al. (2020). Thiadiazole derivatives as anticancer agents.[2][1][3][4] ResearchGate.[5] Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Disposal Guide: 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine
[1]
Part 1: Executive Safety Directive
Stop and Read: This compound is not a standard organic waste.[1][2][3] It represents a "Dual-Hazard" category: Halogenated (Bromine) and Alkaline (Piperazine).[1]
Improper disposal carries two specific critical risks:
-
Chemical Incompatibility: Mixing this basic amine with acid waste streams will cause immediate exothermic neutralization and potential geysering.[1]
-
Incineration Failure: Disposing of this in non-halogenated streams bypasses essential flue gas scrubbing, leading to the release of corrosive Hydrogen Bromide (HBr) and Bromine gas (
) into the atmosphere.[1]
Immediate Classification for Labeling:
Part 2: Chemical Profile & Hazard Assessment[1][4]
Understanding the molecule's functional groups is the foundation of safe disposal.[1]
| Property | Data | Operational Implication |
| CAS Number | 1340396-26-0 | Use for specific waste manifests.[1] |
| Molecular Formula | Contains Bromine (Halogen), Sulfur (SOx precursor), and Nitrogen (NOx precursor).[1] | |
| Functional Groups | Piperazine (Secondary Amine) | Basic/Alkaline. Incompatible with acids and strong oxidizers.[1] |
| Physical State | Solid (typically off-white powder) | Dust hazard.[1] Use N95/P100 respiratory protection during weighing/transfer.[1] |
| Acidity/Basicity | Basic ( | Corrosive. Can cause chemical burns to skin and eyes.[1] |
| Combustion Products | Must be incinerated with scrubbers. |
Part 3: Waste Segregation & Handling Protocol
This section details the "Kill Step"—not necessarily chemical destruction, but the logistical segregation that prevents downstream accidents.[1]
The Segregation Rule (The "Red Line")
You must segregate this waste into a Halogenated - Basic stream.[1]
-
NEVER pour into "General Organic Waste" (often red cans).[1]
-
NEVER pour into "Acid Waste" (risk of explosion/heat).[1]
-
NEVER mix with oxidizers (e.g., peroxides, nitric acid) as the thiadiazole sulfur is reducing.[1]
Containerization
-
Solid Waste: Collect contaminated gloves, weigh boats, and pure solid in a wide-mouth HDPE jar.[1] Label as "Solid Hazardous Waste - Toxic/Corrosive."[1]
-
Liquid Waste (Mother Liquors/HPLC Waste):
Workflow Logic
The following diagram illustrates the decision-making process for disposing of this specific compound.
Figure 1: Decision logic for waste stream segregation.[1][4][6] Note the critical isolation step to prevent incompatibility accidents.
Part 4: Emergency Spill Response
In the event of a benchtop spill, speed and correct chemical selection are vital.[1] Because the compound is a base, standard "universal" spill kits are acceptable, but acid-based neutralization requires caution.[1]
Spill Protocol
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves (0.11mm+), lab coat, and safety goggles.[1]
-
Containment: Ring the spill with absorbent socks or vermiculite.[1]
-
Neutralization (Liquid Spills):
-
Collection: Scoop the resulting sludge into a dedicated waste jar. Do not sweep dry powder; use a wet wipe or damp paper towel to prevent dust generation.[1]
Figure 2: Immediate response workflow for laboratory spills.
Part 5: Professional Disposal Specifications
When transferring custody to your Environmental Health & Safety (EHS) team or external waste contractor, provide the following specifications to ensure the waste is treated correctly at the incineration facility.
-
Disposal Code (RCRA): Likely D002 (Corrosive) if pH > 12.[1]5. If mixed with halogenated solvents (e.g., DCM), it may carry F002 .[1]
-
Incineration Requirement: Rotary kiln incineration at >1000°C.
-
Gas Cleaning: The facility must utilize a Wet Scrubber (Caustic Soda) to capture Hydrogen Bromide (
) and Sulfur Dioxide ( ) generated during combustion.[1] -
Prohibition: Do not allow fuel blending (burning for energy recovery in cement kilns) unless the facility is specifically permitted for high-halogen content.[1]
References
-
PubChem. (n.d.).[1] Compound Summary: this compound.[1][7][8] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]
Sources
- 1. cpachem.com [cpachem.com]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PubChemLite - this compound (C6H9BrN4S) [pubchemlite.lcsb.uni.lu]
- 8. This compound - CAS:1340396-26-0 - 北京欣恒研科技有限公司 [konoscience.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
